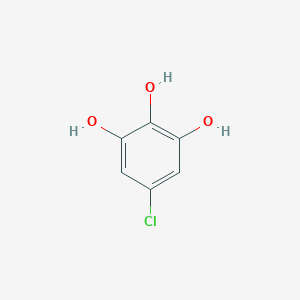
5-Chlorobenzene-1,2,3-triol
Vue d'ensemble
Description
5-Chlorobenzene-1,2,3-triol: is an organic compound that belongs to the class of chlorinated phenols It is characterized by a benzene ring substituted with three hydroxyl groups and one chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzene-1,2,3-triol can be achieved through several methods:
-
Chlorination of Benzene-1,2,3-triol: : This method involves the direct chlorination of benzene-1,2,3-triol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
-
Hydrolysis of 5-Chlorobenzene-1,2,3-trichloride: : This method involves the hydrolysis of 5-chlorobenzene-1,2,3-trichloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures, and the product is isolated through extraction and purification.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using the chlorination method due to its simplicity and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 5-Chlorobenzene-1,2,3-triol can undergo oxidation reactions to form quinones. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
-
Reduction: : The compound can be reduced to form chlorinated cyclohexanols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones
Reduction: Chlorinated cyclohexanols
Substitution: Amino or thiol-substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Chlorobenzene-1,2,3-triol is used as a precursor for the synthesis of various organic compounds. It is also used as a reagent in analytical chemistry for the detection and quantification of certain metal ions.
Biology
In biological research, the compound is used to study the effects of chlorinated phenols on cellular processes. It is also used as a model compound to investigate the metabolism and detoxification pathways of chlorinated phenols in living organisms.
Medicine
In medicine, this compound has potential applications as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. It is also being investigated for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Industry
In industry, the compound is used as an intermediate in the production of dyes, pesticides, and pharmaceuticals. It is also used as a stabilizer in the production of certain polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Chlorobenzene-1,2,3-triol involves its interaction with cellular components such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to the inhibition of their normal functions. This can result in the disruption of cellular processes and ultimately cell death. The molecular targets of this compound include enzymes involved in cellular metabolism and DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,3-triol: Similar to 5-Chlorobenzene-1,2,3-triol but lacks the chlorine atom.
5-Bromobenzene-1,2,3-triol: Similar structure but with a bromine atom instead of chlorine.
5-Iodobenzene-1,2,3-triol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The chlorine atom also influences the compound’s solubility and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
IUPAC Name |
5-chlorobenzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRARDQBZMDMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626238 | |
| Record name | 5-Chlorobenzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-41-4 | |
| Record name | 5-Chlorobenzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



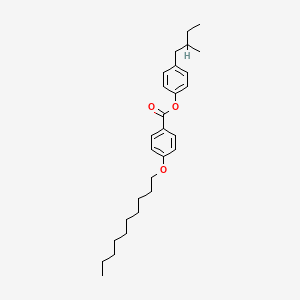
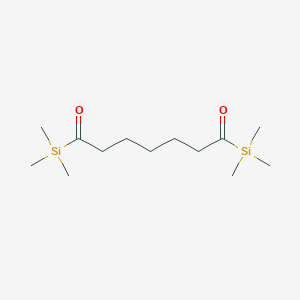
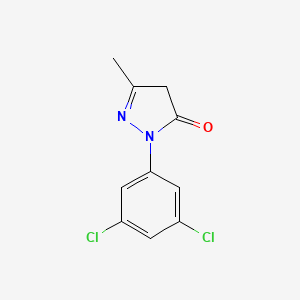

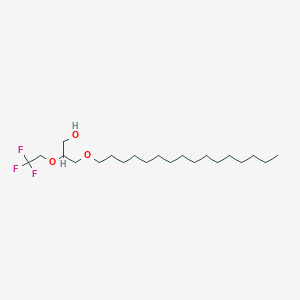
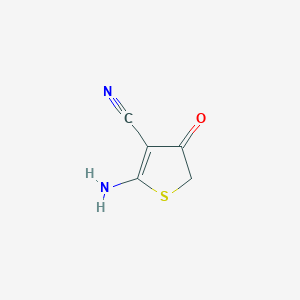

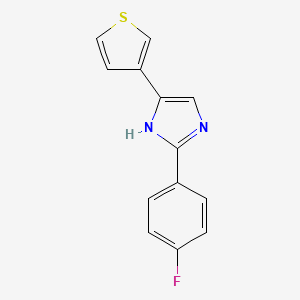
![1,1'-Biphenyl, 4-pentyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044913.png)
![1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl-](/img/structure/B3044915.png)
![1,1'-Biphenyl, 4-ethyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044916.png)
![Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044918.png)

